molecular formula C19H20OSi B14517524 Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 62678-42-6

Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane

Cat. No.: B14517524
CAS No.: 62678-42-6
M. Wt: 292.4 g/mol
InChI Key: UHNWCOGSPGYNHY-UHFFFAOYSA-N
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Description

Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group through a prop-2-yn-1-yloxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with propargyl bromide to form 9-[(prop-2-yn-1-yl)oxy]-9H-fluorene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can yield fluorenyl alcohols.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols.

    Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the silyl group can enhance the compound’s stability and facilitate its delivery to target sites within the body.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but lacks the fluorenyl group.

    9-[(Trimethylsilyl)ethynyl]fluorene: Contains a similar fluorenyl group but with an ethynyl linkage instead of prop-2-yn-1-yloxy.

Uniqueness

Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane is unique due to its combination of a fluorenyl group and a trimethylsilyl group linked through a prop-2-yn-1-yloxy moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62678-42-6

Molecular Formula

C19H20OSi

Molecular Weight

292.4 g/mol

IUPAC Name

trimethyl-(9-prop-2-ynoxyfluoren-9-yl)silane

InChI

InChI=1S/C19H20OSi/c1-5-14-20-19(21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h1,6-13H,14H2,2-4H3

InChI Key

UHNWCOGSPGYNHY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC#C

Origin of Product

United States

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